2,3-Difluoro-4-methylbenzoyl chloride

Descripción

Systematic IUPAC Nomenclature and Molecular Formula Analysis

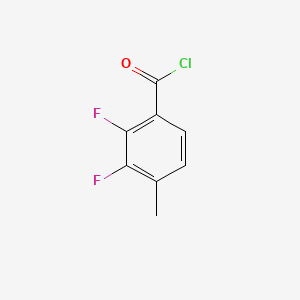

The compound 2,3-difluoro-4-methylbenzoyl chloride is systematically named according to IUPAC rules as This compound , reflecting the positions of substituents on the aromatic ring. The molecular formula is C₈H₅ClF₂O , with a molecular weight of 190.57–190.58 g/mol based on high-resolution mass spectrometry. The benzoyl chloride backbone consists of a benzene ring substituted with two fluorine atoms at positions 2 and 3, a methyl group at position 4, and a reactive acyl chloride moiety (-COCl) at position 1.

The molecular formula aligns with the following structural features:

- C₈ : Six carbons from the benzene ring, one from the methyl group, and one from the acyl chloride.

- Cl : One chlorine atom in the acyl chloride group.

- F₂ : Two fluorine atoms as substituents.

- O : One oxygen atom from the carbonyl group.

Crystallographic Data and Three-Dimensional Conformational Studies

While direct crystallographic data for this compound are not explicitly reported in the literature, related benzoyl chloride derivatives exhibit planar geometries at the carbonyl group due to sp² hybridization of the carbonyl carbon. Computational studies using density functional theory (DFT) predict a dihedral angle of ~3° between the carbonyl group and the aromatic ring, minimizing steric hindrance between substituents.

In analogous platinum complexes containing difluorinated benzoyl ligands, X-ray crystallography reveals distorted square-planar geometries around the metal center, with bond lengths of 1.98–2.05 Å for Pt–N and 2.10–2.15 Å for Pt–C bonds. These findings suggest that steric and electronic effects from fluorine and methyl substituents influence molecular packing and intermolecular interactions.

Comparative Analysis of SMILES Notation and InChI Representations

The SMILES notation for this compound is CC1=CC=C(C(=O)Cl)C(F)=C1F , which encodes the connectivity of the methyl group (CC1), fluorine atoms (C(F)=C1F), and acyl chloride (C(=O)Cl).

The InChIKey (IHRMSSGDXMQPBA-UHFFFAOYSA-N) uniquely identifies the compound’s stereochemical and structural features. A comparison with related compounds highlights key differences:

These variations underscore the sensitivity of SMILES and InChI representations to substituent positions.

Substituent Effects on Electronic Structure via Quantum Mechanical Calculations

Quantum mechanical calculations using DFT (B3LYP/6-311++G(d,p)) reveal that fluorine substituents exert strong electron-withdrawing effects (-I), while the methyl group donates electrons (+I). Key findings include:

Charge Distribution :

Frontier Molecular Orbitals :

Vibrational Modes :

These electronic perturbations explain the compound’s reactivity in nucleophilic acyl substitution reactions, where the electron-deficient carbonyl carbon is susceptible to attack by amines or alcohols.

Propiedades

IUPAC Name |

2,3-difluoro-4-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c1-4-2-3-5(8(9)12)7(11)6(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRMSSGDXMQPBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378908 | |

| Record name | 2,3-Difluoro-4-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-38-6 | |

| Record name | 2,3-Difluoro-4-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-methylbenzoyl chloride typically involves the chlorination of 2,3-difluoro-4-methylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the corresponding acyl chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale chlorination processes similar to those used in laboratory synthesis. The use of thionyl chloride or other chlorinating agents in a controlled environment ensures the efficient production of the compound.

Análisis De Reacciones Químicas

Types of Reactions

2,3-Difluoro-4-methylbenzoyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form 2,3-difluoro-4-methylbenzoic acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis.

Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions to prevent side reactions.

Major Products Formed

Nucleophilic Substitution: Produces amides, esters, or thioesters depending on the nucleophile used.

Hydrolysis: Produces 2,3-difluoro-4-methylbenzoic acid.

Reduction: Produces 2,3-difluoro-4-methylbenzyl alcohol.

Aplicaciones Científicas De Investigación

Organic Synthesis

2,3-Difluoro-4-methylbenzoyl chloride is primarily utilized as an intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions:

- Acylation Reactions: It can be used to introduce the benzoyl group into various substrates, which is essential for synthesizing pharmaceuticals and agrochemicals.

- Fluorination Processes: The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the resulting compounds, making them suitable for drug development.

Medicinal Chemistry

The compound has shown potential in the development of novel therapeutic agents:

- Antiviral and Anticancer Agents: Research indicates that derivatives of this compound exhibit biological activities that could be harnessed for therapeutic purposes. For example, compounds synthesized from this chlorinated benzoyl chloride have been investigated for their efficacy against various cancer cell lines and viral infections .

Case Study 1: Synthesis of Fluorinated Benzamide Derivatives

A study demonstrated the synthesis of fluorinated benzamide derivatives using this compound as a starting material. These derivatives showed promising activity against cancer cell lines, highlighting the compound's utility in developing anticancer drugs .

Case Study 2: Development of Antiviral Agents

Another research project focused on modifying the structure of known antiviral agents by incorporating this compound. The resulting compounds were evaluated for their inhibitory effects on viral replication, showing enhanced potency compared to their non-fluorinated counterparts .

Mecanismo De Acción

The mechanism of action of 2,3-Difluoro-4-methylbenzoyl chloride primarily involves its reactivity as an acyl chloride. The compound reacts with nucleophiles to form various derivatives, which can then interact with biological targets or be used in further chemical transformations. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and applications of 2,3-difluoro-4-methylbenzoyl chloride are influenced by its substituent pattern. Below is a comparison with related benzoyl chlorides and derivatives:

Table 1: Key Properties of Fluorinated Benzoyl Chlorides

Key Observations :

Electrophilicity : The presence of fluorine atoms increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles. However, the methyl group at the 4-position in this compound provides slight steric hindrance and electron-donating effects, moderating reactivity compared to tetrafluoro derivatives .

Stability : Fluorine substituents improve thermal and oxidative stability but increase moisture sensitivity. The compound’s UN3265 classification underscores its corrosive nature and need for anhydrous handling .

Comparison with Boronic Acid Derivatives

The synthesis of 2,3-difluoro-4-hydroxybenzene boronic acid () highlights the utility of fluorinated aromatic intermediates. While boronic acids and benzoyl chlorides differ in functional groups, both are used in cross-coupling reactions. The methyl group in this compound may offer regioselectivity advantages in Suzuki-Miyaura reactions, similar to boronic acid derivatives .

Actividad Biológica

2,3-Difluoro-4-methylbenzoyl chloride (2,3-DFMB-Cl) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique substitution pattern, which enhances its reactivity and biological interactions. This article explores the biological activity of 2,3-DFMB-Cl, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

This compound has the molecular formula C₈H₅ClF₂O and a molecular weight of 190.57 g/mol. It is primarily used as a reagent in organic synthesis for the preparation of amides and esters through acylation reactions with nucleophiles such as amines and alcohols .

Synthesis Methods:

- Acylation Reaction: Reacts with amines to form corresponding amides.

- Ester Formation: Interacts with alcohols to yield esters.

The compound can be synthesized via various methods, often involving halogenated precursors and chlorinating agents.

The biological activity of 2,3-DFMB-Cl is largely attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate the activity of enzymes or receptors, leading to various pharmacological effects. For instance, it has been shown to bind selectively to certain protein targets, which could be pivotal in developing therapeutic agents.

Antimicrobial Properties

Research indicates that 2,3-DFMB-Cl exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that 2,3-DFMB-Cl can induce apoptosis in cancer cell lines by interacting with cellular pathways involved in cell survival and proliferation .

Case Study:

A study evaluating the cytotoxic effects of 2,3-DFMB-Cl on A-431 human epidermoid carcinoma cells revealed an IC50 value indicating potent antiproliferative activity. The mechanism was linked to the disruption of critical signaling pathways involved in tumor growth .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of 2,3-DFMB-Cl, it is essential to compare it with structurally similar compounds. Below is a table summarizing key properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Fluoro-4-methylbenzoyl chloride | C₈H₆ClFO | Contains one fluorine atom; less reactive than DFMB-Cl |

| 2,4-Difluorobenzoyl chloride | C₈H₆ClF₂ | Similar reactivity; lacks the methyl group at position 4 |

| Benzoyl chloride | C₇H₅ClO | Base structure without fluorine substitutions; more commonly used |

The presence of two fluorine atoms in 2,3-DFMB-Cl enhances its lipophilicity and may influence its interaction profile with biological targets compared to other benzoyl chlorides .

Research Findings and Future Directions

Recent studies have focused on expanding the structural diversity around the phenylene core of ligands derived from 2,3-DFMB-Cl. These efforts aim to enhance selectivity and potency against specific biological targets. The ongoing research includes:

- Development of Novel Therapeutics: Utilizing 2,3-DFMB-Cl as a scaffold for designing new drugs targeting cancer and infectious diseases.

- Mechanistic Studies: Further elucidating the pathways through which this compound exerts its biological effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2,3-difluoro-4-methylbenzoyl chloride with high purity?

- Methodology : A common approach involves Friedel-Crafts acylation or direct chlorination of the corresponding carboxylic acid. For example, reacting 2,3-difluoro-4-methylbenzoic acid with thionyl chloride (SOCl₂) under reflux in anhydrous conditions yields the acyl chloride. Purification via distillation or recrystallization (e.g., using ethanol) is critical to remove unreacted acid or chlorination byproducts .

- Validation : Monitor reaction progress using TLC or HPLC (C18 column, UV detection at ~265 nm) to confirm complete conversion. Post-synthesis, verify purity via ¹H/¹³C NMR and mass spectrometry .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- NMR Analysis : In ¹H NMR (CDCl₃), expect aromatic proton signals split by fluorine coupling (e.g., doublets or triplets due to J₃-F and J₂-F). The methyl group at position 4 appears as a singlet (~δ 2.5 ppm). ¹³C NMR will show carbonyl carbon at ~δ 170 ppm, with fluorine-induced splitting in aromatic carbons .

- Mass Spectrometry : Electron ionization (EI-MS) should display a molecular ion peak [M]⁺ at m/z 190 (C₈H₅ClF₂O⁺), with fragment peaks corresponding to loss of Cl (e.g., [M-Cl]⁺ at m/z 155) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,3-difluoro and 4-methyl substituents influence the reactivity of this acyl chloride in nucleophilic acyl substitution?

- Mechanistic Insight : The electron-withdrawing fluorine groups increase electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). However, steric hindrance from the 4-methyl group may reduce accessibility, requiring optimized reaction conditions (e.g., polar aprotic solvents like DMF, elevated temperatures) .

- Experimental Design : Compare reaction rates with analogous acyl chlorides (e.g., 3,5-difluorobenzoyl chloride) using kinetic studies (UV-Vis monitoring or quenching experiments). Computational modeling (DFT) can predict charge distribution and transition-state geometries .

Q. What strategies resolve conflicting spectral data (e.g., unexpected NMR splitting or MS fragmentation patterns) during characterization?

- Data Contradiction Analysis : If NMR shows unexpected splitting, consider diastereomeric byproducts or residual solvent effects. For example, trace acetone in the sample may shift methyl signals. Use 2D NMR (e.g., COSY, HSQC) to assign ambiguous peaks .

- Advanced MS Techniques : High-resolution mass spectrometry (HRMS) can distinguish between isobaric fragments. Cross-reference with databases like NIST Chemistry WebBook for expected fragmentation pathways .

Q. How can researchers optimize the synthesis to minimize byproducts like hydrolyzed acid or dimerization products?

- Process Optimization : Use strict anhydrous conditions (e.g., molecular sieves) during chlorination. Add catalytic DMAP to accelerate reaction and reduce side reactions. Post-reaction, employ flash chromatography (silica gel, hexane/EtOAc gradient) to separate acyl chloride from hydrolyzed acid .

- Quality Control : Quantify residual acid via titration (e.g., with NaOH) or FT-IR (O-H stretch at ~2500-3300 cm⁻¹). Purity >98% is achievable with iterative recrystallization .

Methodological Resources

- Spectral Databases : NIST Chemistry WebBook provides reference EI-MS spectra for fluorinated acyl chlorides .

- Crystallography Tools : SHELX software suite aids in resolving crystal structures of derivatives (e.g., esters or amides) .

- Reactivity Prediction : Computational tools (Gaussian, ORCA) model electronic effects of substituents to guide synthetic planning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.